An In-depth Technical Guide to the Chemical Properties of Tert-butyl 2-hydroxypropanoate
An In-depth Technical Guide to the Chemical Properties of Tert-butyl 2-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-hydroxypropanoate, also known as tert-butyl lactate, is a chiral ester of lactic acid. Its chemical structure, featuring a bulky tert-butyl ester group, imparts specific physical and chemical properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the core chemical properties of tert-butyl 2-hydroxypropanoate, including its physicochemical characteristics, synthesis, and spectroscopic data, to support its application in research and development.
Chemical and Physical Properties
The physical and chemical properties of tert-butyl 2-hydroxypropanoate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | [1][2] |
| Molecular Weight | 146.18 g/mol | [1] |
| Appearance | Crystals | |
| Melting Point | 38-42 °C | |
| Boiling Point (Predicted) | 161.8 ± 8.0 °C | [2] |
| Density (Predicted) | 1.004 ± 0.06 g/cm³ | [2] |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Soluble in common organic solvents. | |
| Optical Activity ([α]20/D) | +7.3 ± 0.5°, c = 1.7% in methylene chloride (for D-isomer) |
Synthesis of Tert-butyl 2-hydroxypropanoate
A common method for the synthesis of tert-butyl esters is the acid-catalyzed addition of the corresponding carboxylic acid to isobutylene. This method is advantageous as it can be performed under relatively mild conditions.
Experimental Protocol: Acid-Catalyzed Esterification of Lactic Acid with Isobutylene
This protocol is adapted from a general method for the synthesis of tert-butyl esters.[3]
Materials:
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Lactic acid
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Dichloromethane (CH₂Cl₂)
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Isobutylene
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Trifluoromethanesulfonic acid (TfOH)
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Triethylamine (Et₃N)
Procedure:
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Dissolve lactic acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to -20 °C in a cooling bath.
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To the cooled solution, add condensed isobutylene.
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Slowly add a catalytic amount of trifluoromethanesulfonic acid (e.g., 1-10% by weight of the reaction mixture) to the stirred solution.
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Stir the resulting solution at -20 °C for one hour, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion of the reaction, quench the reaction by adding triethylamine with stirring.
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Allow the mixture to warm to room temperature.
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Remove the solvent and excess reagents under reduced pressure to yield the crude tert-butyl 2-hydroxypropanoate.
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The crude product can be purified by distillation or column chromatography on silica gel.
Caption: Synthesis of tert-butyl 2-hydroxypropanoate.
Spectroscopic Data
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | q | 1H | CH-OH |
| ~2.5 | br s | 1H | OH |
| ~1.45 | s | 9H | C(CH₃)₃ |
| ~1.40 | d | 3H | CH-CH₃ |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~174 | C=O (Ester) |
| ~82 | C (CH₃)₃ |
| ~68 | C H-OH |
| ~28 | C(C H₃)₃ |
| ~21 | CH-C H₃ |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 (broad) | O-H stretch (hydroxyl) |
| ~2980, 2930 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1150 | C-O stretch (ester) |
Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 146 | [M]⁺ (Molecular Ion) |
| 91 | [M - C₄H₉O]⁺ |
| 73 | [M - COOC(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for obtaining spectroscopic data for tert-butyl 2-hydroxypropanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of purified tert-butyl 2-hydroxypropanoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Parameters: Use a standard pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
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Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and expected fragment ions.
Caption: Analytical workflow for chemical characterization.
Safety and Handling
Tert-butyl 2-hydroxypropanoate is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and do not breathe dust.[2] Work in a well-ventilated area.
Conclusion
This technical guide provides a summary of the key chemical properties of tert-butyl 2-hydroxypropanoate. While experimental data for some properties, particularly spectroscopic data, are not widely available, the provided information based on predictions and data from similar compounds offers a solid foundation for researchers, scientists, and drug development professionals working with this versatile chiral building block. The detailed synthesis protocol provides a practical starting point for its preparation in a laboratory setting. As with any chemical, proper safety precautions should be observed during handling and use.
